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molecular formula C11H14BrN3 B8380304 3-Bromo-7-isobutyl-5-methylpyrazolo[1,5-a]pyrimidine

3-Bromo-7-isobutyl-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No. B8380304
M. Wt: 268.15 g/mol
InChI Key: NDXQDTCRBFGGDB-UHFFFAOYSA-N
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Patent
US04093617

Procedure details

A solution of 7.5 g (0.026 mol) of 7-isobutyl-5-methylpyrazolo-[1,5-a]pyrimidine in 60 ml chloroform was treated with 4.6 gm (0.026 mol) of N-bromosuccinimide. The mixture was stirred at ambient temperature and then allowed to cool overnight in the refrigerator. The mixture was then poured over ice (100 gm), rendered alkaline with 6N NaOH, and extracted with chloroform. The chloroform solution was separated, dried (Na2SO4), and distilled to yield 5.5 gm, (47%) of a light yellow, viscous oil, b.p. 127°-129° /1.5 mm.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[N:10]2[N:11]=[CH:12][CH:13]=[C:9]2[N:8]=[C:7]([CH3:14])[CH:6]=1)[CH:2]([CH3:4])[CH3:3].[Br:15]N1C(=O)CCC1=O.[OH-].[Na+]>C(Cl)(Cl)Cl>[Br:15][C:13]1[CH:12]=[N:11][N:10]2[C:5]([CH2:1][CH:2]([CH3:4])[CH3:3])=[CH:6][C:7]([CH3:14])=[N:8][C:9]=12 |f:2.3|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
C(C(C)C)C1=CC(=NC=2N1N=CC2)C
Name
Quantity
4.6 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
ice
Quantity
100 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool overnight in the refrigerator
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
The chloroform solution was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to yield 5.5 gm, (47%) of a light yellow, viscous oil, b.p. 127°-129° /1.5 mm

Outcomes

Product
Name
Type
Smiles
BrC=1C=NN2C1N=C(C=C2CC(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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